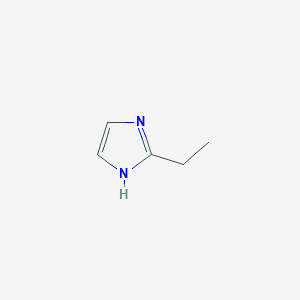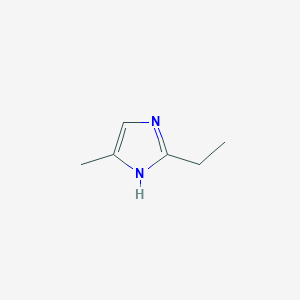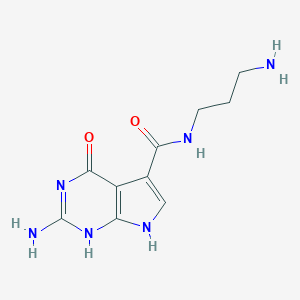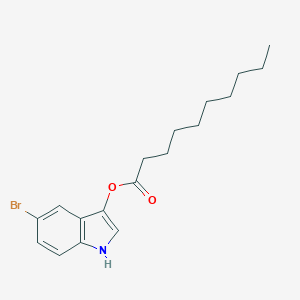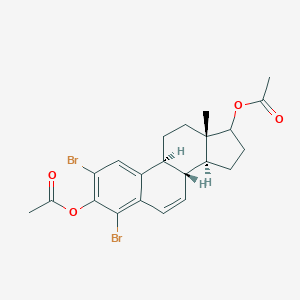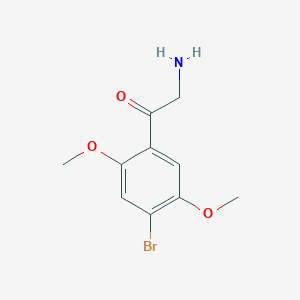![molecular formula C20H21N3O6 B144594 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 137103-31-2](/img/structure/B144594.png)
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex compound that has been the subject of extensive research in recent years. This compound has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is not fully understood. However, it is believed to act by binding to the active site of enzymes and blocking their activity. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
Biochemische Und Physiologische Effekte
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. In particular, it has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potentially valuable tool for studying the mechanisms of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is its potent inhibitory effects on enzymes. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione. One area of interest is in the development of new synthetic methods for this compound, which could make it more readily available for lab experiments. Another area of interest is in the development of new applications for this compound, particularly in the fields of biochemistry and physiology. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of the mechanisms of enzyme action and regulation.
Synthesemethoden
The synthesis of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex process that involves multiple steps. The starting material for the synthesis is 2,4-dioxo-5-methylpyrido[2,3-d]pyrimidine, which is reacted with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to a series of reactions involving oxirane, hydroxylamine, and acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of biochemistry, where this compound has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
Eigenschaften
CAS-Nummer |
137103-31-2 |
|---|---|
Produktname |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Molekularformel |
C20H21N3O6 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O6/c1-11-7-8-21-17-14(11)18(27)22(9-12-5-3-2-4-6-12)20(28)23(17)19-16(26)15(25)13(10-24)29-19/h2-8,13,15-16,19,24-26H,9-10H2,1H3/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
QEXOXVQSTPLAMK-NVQRDWNXSA-N |
Isomerische SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Kanonische SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Andere CAS-Nummern |
137103-31-2 |
Synonyme |
3-benzyl-5-methyl-3-(beta-ribofuranosyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)dione Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-methyl-3-(phenylmethyl)-1-beta-D-ribofuranosyl- TI 79 TI-79 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
